Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate
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Overview
Description
Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate is a complex organic compound featuring a furan ring, a pentenyl chain, and a glutamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate typically involves multiple steps, including the formation of the furan ring, the construction of the pentenyl chain, and the attachment of the glutamate moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through cyclization reactions involving furfural or other furan precursors.
Construction of the Pentenyl Chain: This step may involve aldol condensation or Wittig reactions to form the conjugated double bond system.
Attachment of the Glutamate Moiety: This can be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The furan ring and the pentenyl chain can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or hydride donors like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans or modified glutamate derivatives.
Scientific Research Applications
Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the pentenyl chain may play a role in binding to these targets, while the glutamate moiety may be involved in specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Dimethyl N-((4E)-5-(2-furanyl)-3-oxo-4-pentenyl)-L-glutamate can be compared with other similar compounds, such as:
Dimethyl N-((4E)-5-(2-thienyl)-3-oxo-4-pentenyl)-L-glutamate: Similar structure but with a thiophene ring instead of a furan ring.
Dimethyl N-((4E)-5-(2-pyrrolyl)-3-oxo-4-pentenyl)-L-glutamate: Similar structure but with a pyrrole ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of the furan ring, pentenyl chain, and glutamate moiety, which may confer unique chemical and biological properties.
Properties
CAS No. |
209920-06-9 |
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Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
dimethyl (2S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]pentanedioate |
InChI |
InChI=1S/C16H21NO6/c1-21-15(19)8-7-14(16(20)22-2)17-10-9-12(18)5-6-13-4-3-11-23-13/h3-6,11,14,17H,7-10H2,1-2H3/b6-5+/t14-/m0/s1 |
InChI Key |
USGFARVCQPYQBZ-GJBLVYBDSA-N |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
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